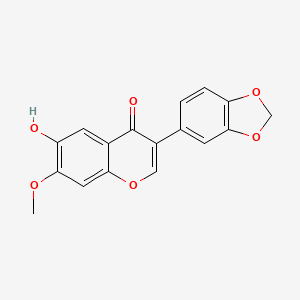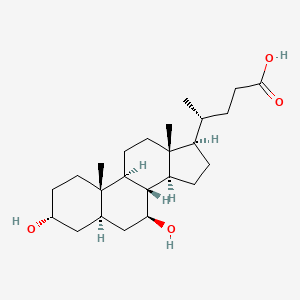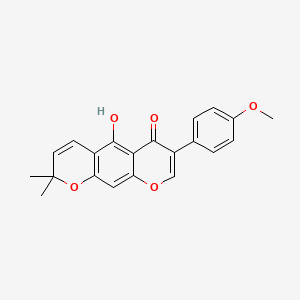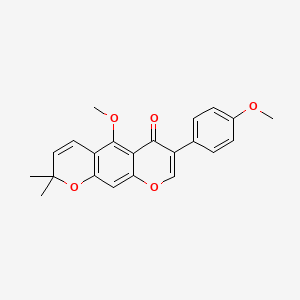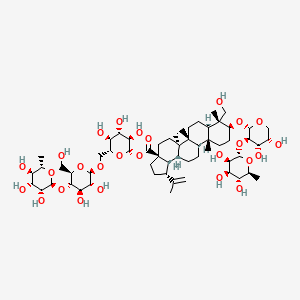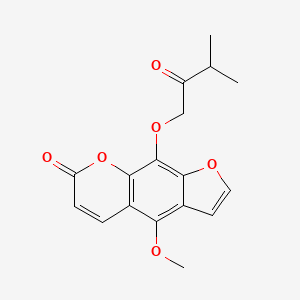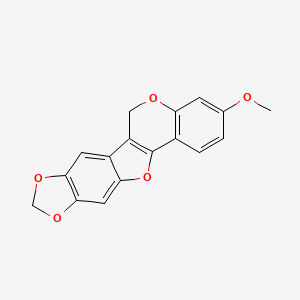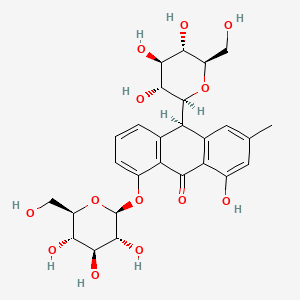
Cascaroside D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cascaroside D is a member of anthracenes.
This compound is a natural product found in Rheum australe with data available.
Applications De Recherche Scientifique
Structural Elucidation and Conformational Studies
Cascaroside D, along with Cascarosides A, B, and C, was first isolated from the bark of Rhamnus purshianus DC. These compounds have been structurally elucidated using methods like partial hydrolysis, NMR spectroscopy, sugar analysis, and DC measurements, revealing them as 8-O-β-D-glucopyranosides of aloin and 11-desoxy-aloin respectively (Wagner & Demuth, 1976). Additionally, conformational studies of Cascarosides A-D, including their NMR and CD spectra, have been conducted to determine their structure and absolute configuration (Manitto et al., 1993).
Pharmacological Applications and Assay Developments
Research has also focused on pharmacological applications and assay developments involving Cascarosides. For instance, studies have confirmed that Cascarosides A and B are C-10 isomers of 8-O-(beta-D-glucopyranosyl)barbaloin and discussed their relevance in the assay for cascara in the European Pharmacopoeia (Fairbairn et al., 1977). Additionally, the cytotoxicity and apoptosis-inducing ability of anthraquinones, including cascarosides, have been evaluated, linking their structures with toxicity and potential beneficial effects in laxative action of herbal medicines (Demarque et al., 2018).
Impact of Processing and Irradiation
The impact of processing and irradiation on Cascarosides has been studied too. For example, research on the effects of gamma irradiation on cascara bark showed induced degradation and modifications in cascaroside ratio, which were investigated using HPLC and EPR techniques (Signoretti et al., 1998).
Propriétés
Numéro CAS |
53861-35-1 |
|---|---|
Formule moléculaire |
C27H32O13 |
Poids moléculaire |
564.54 |
Nom IUPAC |
(10R)-1-hydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one |
InChI |
InChI=1S/C27H32O13/c1-9-5-11-16(26-24(36)22(34)19(31)14(7-28)38-26)10-3-2-4-13(18(10)21(33)17(11)12(30)6-9)39-27-25(37)23(35)20(32)15(8-29)40-27/h2-6,14-16,19-20,22-32,34-37H,7-8H2,1H3/t14-,15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=CC=C3OC5C(C(C(C(O5)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


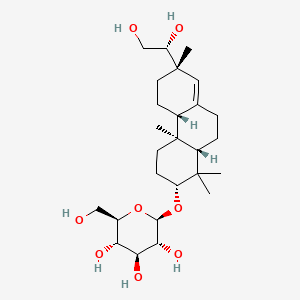

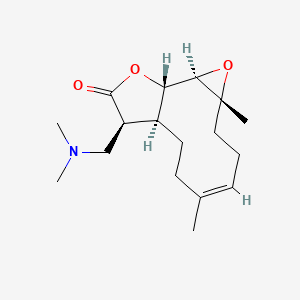
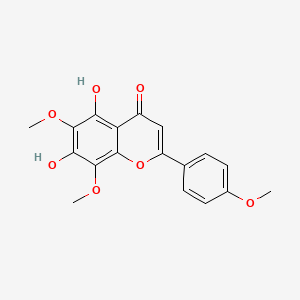
![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)
![2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B600192.png)
